p-Tolylmethanesulfonylacetonitrile

Description

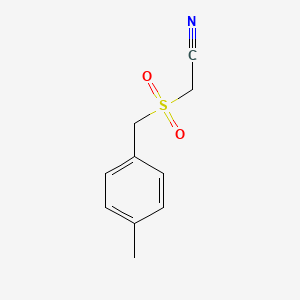

p-Tolylmethanesulfonylacetonitrile is a nitrile-containing organic compound characterized by a p-tolyl (4-methylphenyl) group linked to a methanesulfonyl (-SO₂CH₃) moiety and an acetonitrile (-CH₂CN) side chain. Its structure (Fig. 1) combines electron-withdrawing sulfonyl and nitrile groups with the hydrophobic p-tolyl aromatic ring, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C10H11NO2S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

2-[(4-methylphenyl)methylsulfonyl]acetonitrile |

InChI |

InChI=1S/C10H11NO2S/c1-9-2-4-10(5-3-9)8-14(12,13)7-6-11/h2-5H,7-8H2,1H3 |

InChI Key |

PKMSMTQCHZKPRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The p-tolyl group is critical for maintaining biological activity in related compounds. For instance, in pyrazole-based TNF-α inhibitors (e.g., compound 40a ), replacing the 4-methyl group of the p-tolyl moiety with bulkier substituents (e.g., 4-Cl, 4-Br, 4-OCH₃) resulted in reduced potency. This highlights the importance of steric and electronic compatibility in binding interactions .

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Substitution with 4-Cl or 4-CF₃ decreased TNF-α inhibitory activity, likely due to altered electronic properties or steric hindrance .

- Electron-Donating Groups (EDGs) : A 4-methoxy group (4-OCH₃) also reduced activity, suggesting that moderate hydrophobicity (as provided by the methyl group) is optimal for target engagement .

Positional Isomerism and Heterocyclic Modifications

Replacing the pyrazole ring in compound 40a with isoxazole or imidazole rings (e.g., compounds 40l , 40m , 40n ) led to a dramatic loss of activity. This underscores the role of the pyrazole ring’s electronic configuration in stabilizing interactions with biological targets .

Comparison with Thiazolidinone Derivatives:

- Compounds like 8a and 12a () feature a thiazolidinone core instead of a sulfonylacetonitrile group. These derivatives exhibit distinct reactivity, such as increased hydrogen-bonding capacity, which may enhance interactions with enzymes like quinoline dehydrogenases .

Sulfonyl vs. Thioether Functionality

While p-Tolylmethanesulfonylacetonitrile contains a sulfonyl group, analogs like p-(Methylthio)phenylacetonitrile () replace the sulfonyl with a thioether (-SMe). Key differences include:

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, polarizing adjacent C-H bonds and enhancing acidity, whereas the thioether is electron-donating.

- Reactivity : Sulfonyl groups stabilize intermediates in nucleophilic substitution reactions, making them preferable in syntheses requiring controlled reactivity (e.g., geranylgeraniol derivatization in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.